molecular formula C15H17NO2S B240496 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide

Cat. No. B240496
M. Wt: 275.4 g/mol
InChI Key: GVUORKDCOTYYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and survival of B-cells, which are involved in the development and progression of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of B-cell activation markers, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound has also been shown to have limited efficacy in some preclinical models, which may limit its potential for certain types of cancer and autoimmune diseases.

Future Directions

There are several future directions for the development of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide and other BTK inhibitors, including the optimization of dosing and administration schedules, the identification of biomarkers for patient selection, and the combination with other targeted therapies. In addition, the potential of BTK inhibition in other diseases, such as viral infections and inflammatory bowel disease, is currently being explored.

Synthesis Methods

The synthesis of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 3-ethylphenol with thionyl chloride to form 3-chloroethylphenol, which is then reacted with 2-thiophenemethylamine to form the intermediate product. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of a catalyst.

Scientific Research Applications

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the immune response in autoimmune diseases.

properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-(3-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H17NO2S/c1-2-12-5-3-6-13(9-12)18-11-15(17)16-10-14-7-4-8-19-14/h3-9H,2,10-11H2,1H3,(H,16,17)

InChI Key

GVUORKDCOTYYCL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CS2

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CS2

Origin of Product

United States

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